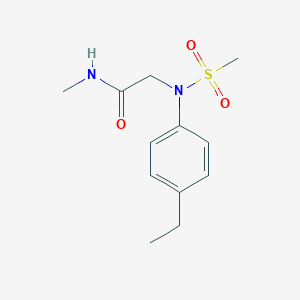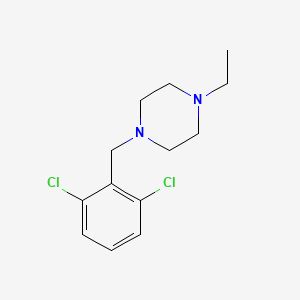
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. CPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been associated with a wide range of physiological and biochemical effects.
作用机制
CPCA works by inhibiting the activity of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological and biochemical effects. Inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide leads to an increase in endocannabinoid levels, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
CPCA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPCA has been shown to reduce pain and inflammation, as well as anxiety and depression-like behaviors. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In addition, CPCA has been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
实验室实验的优点和局限性
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, making it a useful tool for studying the endocannabinoid system. However, CPCA has limited solubility in water, which can make it difficult to work with in some experiments. In addition, CPCA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CPCA. One area of interest is the development of more potent and selective N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in various disease states, including pain, inflammation, anxiety, and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCA and its potential use in cancer therapy.
合成方法
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 4-chlorobenzoyl chloride to yield the final product. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
科学研究应用
CPCA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Its inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide makes it a promising candidate for the treatment of various disorders, including pain, inflammation, anxiety, and depression. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAYXFMKQAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)
![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)
